molecular formula C22H27N5O3S B11971228 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11971228
M. Wt: 441.5 g/mol
InChI Key: XPRCPUYGTDCAPH-OEAKJJBVSA-N
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Description

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C22H27N5O3S. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(diethylamino)benzaldehyde with 3,4,5-trimethoxyphenylhydrazine, followed by cyclization with thiocarbohydrazide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it targets pathways involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(ethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(methylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of diethylamino and trimethoxyphenyl groups in 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol contributes to its distinct properties and applications .

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H27N5O3S/c1-6-26(7-2)17-10-8-15(9-11-17)14-23-27-21(24-25-22(27)31)16-12-18(28-3)20(30-5)19(13-16)29-4/h8-14H,6-7H2,1-5H3,(H,25,31)/b23-14+

InChI Key

XPRCPUYGTDCAPH-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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